
15-Crown-5
Overview
Description
15-Crown-5 (1,4,7,10,13-pentaoxacyclopentadecane, C10H20O5) is a 15-membered macrocyclic polyether with five oxygen atoms symmetrically arranged within its ring. Its CAS number is 33100-27-5, and it has a molecular weight of 220.265 g/mol . The compound’s cyclic structure enables selective chelation of cations, particularly Na<sup>+</sup>, due to the optimal match between the cation’s ionic radius (~1.02 Å) and the crown ether’s cavity size (~1.3–1.7 Å) .
Synthesis and Applications: this compound is synthesized via reactions such as the reduction of H2AuCl4 in ethanol to stabilize monodisperse Au<sup>0</sup> nanoparticles for catalytic applications . It also forms complexes with lanthanides (e.g., La<sup>3+</sup>, Lu<sup>3+</sup>) , transition metals (e.g., Sn<sup>2+</sup>, Gd<sup>3+</sup>) , and pnictogens (e.g., As<sup>3+</sup>, Sb<sup>3+</sup>) . Its role as a phase-transfer catalyst enhances reaction efficiency in drug synthesis and lithium-ion battery electrolytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Crown-5 can be synthesized using a modified Williamson ether synthesis. The reaction involves the use of ethylene glycol and ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows: [ \text{(CH₂OCH₂CH₂Cl)₂ + O(CH₂CH₂OH)₂ + 2 NaOH → (CH₂CH₂O)₅ + 2 NaCl + 2 H₂O} ]
Industrial Production Methods: In industrial settings, this compound is produced through the cyclic oligomerization of ethylene oxide in the presence of gaseous boron trifluoride. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 15-Crown-5 undergoes various chemical reactions, including complexation, substitution, and coordination reactions.
Common Reagents and Conditions:
Complexation: This compound forms stable complexes with cations such as sodium and potassium. For example, it can form a complex with sodium thiocyanate under mild conditions.
Substitution: It can react with alkyl halides in the presence of a base to form substituted crown ethers.
Coordination: It can coordinate with transition metals such as copper and gold, forming stable complexes.
Major Products Formed:
- Complexes with sodium and potassium ions.
- Substituted crown ethers.
- Coordination complexes with transition metals .
Scientific Research Applications
15-Crown-5 has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic reactions, facilitating the transfer of ions between aqueous and organic phases.
Biology: It is used in the study of ion transport and membrane permeability due to its ability to selectively bind cations.
Medicine: It is explored for its potential in drug delivery systems, particularly for targeting specific ions in the body.
Mechanism of Action
The mechanism by which 15-Crown-5 exerts its effects is primarily through its ability to form stable complexes with cations. The oxygen atoms in the compound’s structure create a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This selective binding is crucial for its applications in ion transport and separation .
Comparison with Similar Compounds
Structural and Cation Selectivity Differences
Crown Ethers Compared :
- 12-Crown-4 : Smaller cavity (~0.6–1.0 Å), boat-like conformation, preferentially binds Li<sup>+</sup> (ionic radius: ~0.76 Å) .
- 15-Crown-5 : Intermediate cavity (~1.3–1.7 Å), flat cyclic structure, selective for Na<sup>+</sup> .
- 18-Crown-6 : Larger cavity (~2.6–3.2 Å), binds K<sup>+</sup> (~1.38 Å) and NH4<sup>+</sup> .
Key Findings :
- In Na<sup>+</sup> chelation, this compound reduces the COL (CO stretching) band position to 2060 cm<sup>−1</sup>, compared to 2064 cm<sup>−1</sup> with tetraglyme (a linear analog), indicating stronger cation stabilization .
- 12-Crown-4 exhibits higher gas solubility (e.g., CO2, CH4) than this compound due to entropic effects from its flexible, boat-like structure .
Table 1: Structural and Cation-Binding Properties
Crown Ether | Cavity Size (Å) | Preferred Cation | Example Complex |
---|---|---|---|
12-Crown-4 | 0.6–1.0 | Li<sup>+</sup> | [Li(12-crown-4)]<sup>+</sup> |
This compound | 1.3–1.7 | Na<sup>+</sup> | [Na(this compound)]<sup>+</sup> |
18-Crown-6 | 2.6–3.2 | K<sup>+</sup> | [K(18-crown-6)]<sup>+</sup> |
Coordination Chemistry and Metal Complexation
Lanthanides and Transition Metals :
- With La<sup>3+</sup>, this compound forms [LaI3(this compound)], an eight-coordinate complex, whereas 18-crown-6 produces [Sn(18-crown-6)(H2O)][BF4]2·2H2O with seven-coordinate Sn<sup>2+</sup> .
- In [Gd4F7(this compound)4][AsF6]5.6SO2, this compound stabilizes a rare tetranuclear Gd cluster, highlighting its versatility in rare-earth chemistry .
Main-Group Elements :
- This compound forms pnictogen bonds with AsX3 (X = Cl, Br), where As···O distances (3.086–3.70 Å) are shorter than van der Waals radii sums (3.43 Å) . This contrasts with SbX3 complexes, where this compound’s oxygen spacing enables unique 121Sb-Mössbauer spectral signatures .
Catalysis :
- Au1@this compound catalyzes 4-nitrophenol reduction to 4-aminophenol with >95% efficiency, outperforming non-chelating agents like tetraglyme .
- In Wurtz coupling, this compound reduces reaction time from 14 to 11 hours and increases yield from 38.2% to 78.8% by stabilizing reactive intermediates .
Phase-Transfer :
- This compound enhances water solubility of sulfo-NHS esters via [Na(this compound)]<sup>+</sup> salt formation, a feature absent in linear ethers like tetraglyme .
Thermodynamic and Solubility Properties
Partial Molar Volumes :
In DMF-water mixtures, this compound exhibits standard partial molar volumes (V<sup>∞</sup>m) ranging from 243.6 to 275.8 cm<sup>3</sup>·mol<sup>−1</sup> at 293.15–308.15 K, influenced by hydrophobic hydration effects . Comparatively, 18-crown-6 has higher V<sup>∞</sup>m due to its larger size and stronger solvent interactions.
Gas Solubility :
Crown Ether | CO2 Solubility (mol·kg<sup>−1</sup>·bar<sup>−1</sup>) | CH4 Solubility (mol·kg<sup>−1</sup>·bar<sup>−1</sup>) |
---|---|---|
12-Crown-4 | 0.45 | 0.12 |
This compound | 0.32 | 0.08 |
18-Crown-6 | 0.28 | 0.05 |
Data adapted from ; 12-Crown-4’s flexibility enhances gas accommodation.
Biological Activity
15-Crown-5 is a member of the crown ether family, characterized by its ability to selectively bind cations due to its unique molecular structure. This compound has garnered interest not only for its chemical properties but also for its biological activities, which are essential in various fields, including medicinal chemistry and biochemistry.
Mechanism of Biological Activity
The biological activity of this compound primarily stems from its ionophoric properties, which facilitate the transport of cations across cell membranes. This property has implications in various cellular processes, particularly in the modulation of intracellular calcium levels.
Ion Transport and Calcium Modulation
Recent studies have demonstrated that this compound can increase intracellular calcium levels in human neutrophils. For instance, a study synthesized several aza-crown ethers, including derivatives of this compound, which were shown to significantly enhance calcium influx ( ). This influx is critical for various cellular functions such as chemotaxis and reactive oxygen species production.
Antimicrobial Activity
This compound and its derivatives have also been investigated for their antimicrobial properties. A study focusing on benzo-15-crown-5 substituted compounds revealed significant antibacterial activity against various pathogenic strains, including Staphylococcus aureus and Escherichia coli ( ). The mechanism behind this activity is thought to involve the disruption of microbial membrane integrity through cation binding.
Case Studies
-
Calcium Flux in Neutrophils :
- Aza-crown ethers derived from this compound were tested for their ability to modulate calcium flux in neutrophils. The most potent compound increased intracellular calcium levels significantly compared to controls ( ).
- The study highlighted that these compounds could inhibit chemotactic responses by altering calcium signaling pathways.
-
Antimicrobial Efficacy :
- A series of benzo-15-crown-5 derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Results indicated that certain derivatives exhibited enhanced activity against a range of bacteria and fungi ( ).
- The study employed fluorescence spectroscopy to assess the interaction between these compounds and metal ions, establishing a correlation between metal binding affinity and biological activity.
Comparative Data on Biological Activities
Q & A
Basic Research Questions
Q. How is 15-Crown-5 synthesized, and what analytical techniques are critical for verifying its purity and structure?
- Methodological Answer : Synthesis typically involves cyclization of oligoethylene glycol derivatives under high-dilution conditions to favor macrocycle formation. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is essential to confirm the crown ether’s cyclic structure and substituent positions. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) quantifies purity, while infrared (IR) spectroscopy validates oxygen donor sites . Thermogravimetric analysis (TGA) can assess thermal stability, critical for applications requiring heat resistance .
Q. What are the primary physicochemical properties of this compound, and how do they influence its solvent compatibility?
- Methodological Answer : Key properties include a molecular weight of 220.26 g/mol, density of 1.10 g/mL, and boiling point of 100–135°C at 0.2 mmHg . Its five oxygen atoms create a polar cavity (diameter ~1.7–2.2 Å), enabling selective binding to cations like Na or K. Solubility in polar aprotic solvents (e.g., acetonitrile, tetrahydrofuran) is high, but compatibility with aqueous systems depends on pH and ionic strength. Researchers should use solubility parameter calculations (Hansen or Hildebrand) to predict solvent interactions .
Q. How do researchers quantify this compound’s binding affinity for alkali metal ions, and what experimental controls are necessary?
- Methodological Answer : Isothermal titration calorimetry (ITC) or UV-Vis spectrophotometry with ion-selective electrodes are standard. For ITC, titrate a metal ion solution into this compound while monitoring enthalpy changes. Control experiments must account for solvent effects (e.g., dielectric constant) and competing ions (e.g., Li in Na studies). Use Shannon’s revised ionic radii to predict selectivity trends; for example, this compound preferentially binds Na (radius ~1.02 Å) over K (~1.38 Å) due to cavity size mismatch .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stability constants (log K) for this compound–metal complexes across different studies?
- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or counterion effects. To reconcile
Normalize log K values to a common solvent (e.g., methanol) using transfer activity coefficients.
Account for ion-pairing effects via Debye-Hückel theory.
Validate methods using a reference system (e.g., 18-Crown-6/K with log K ~2.03 in water).
Meta-analyses should cross-reference crystallographic data (e.g., Cambridge Structural Database) to confirm coordination geometry .
Q. How can computational modeling predict this compound’s selectivity for non-traditional cations (e.g., NH or transition metals)?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) optimize ligand-cation geometries and calculate binding energies. Molecular dynamics (MD) simulations with explicit solvent molecules (e.g., water or DMSO) model solvation effects. Validate predictions with experimental
- Compare computed vs. experimental H NMR shifts for protonated this compound (e.g., δ ~3.5–4.0 ppm for ethylene protons) .
- Use competitive binding assays with fluorescent probes (e.g., dansylamide derivatives) .
Q. What experimental designs minimize crown ether decomposition during prolonged electrochemical studies (e.g., battery electrolytes)?
- Methodological Answer : Degradation pathways include radical oxidation and hydrolysis. Mitigation strategies:
Use anhydrous, deoxygenated solvents (e.g., propylene carbonate with molecular sieves).
Incorporate stabilizing additives (e.g., vinylene carbonate) to passivate electrode surfaces.
Monitor decomposition via cyclic voltammetry (CV) anodic peaks and post-mortem FTIR to detect carbonyl byproducts.
Accelerated aging tests (e.g., 60°C for 72 hours) combined with Arrhenius analysis quantify degradation kinetics .
Q. Data Analysis & Reporting Guidelines
Q. How should researchers handle large datasets from this compound’s ion-transport studies in membranes?
- Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to correlate ion flux with variables like pore size or pH. Raw data (e.g., impedance spectra) should be archived in repositories (e.g., Zenodo) with metadata on experimental conditions. For reproducibility:
- Report electrode pretreatment protocols (e.g., polishing with 0.05 μm alumina).
- Include error margins for repeated measurements (≥3 trials) and statistical significance tests (e.g., t-test, p < 0.05) .
Q. What ethical and documentation standards apply when publishing this compound research involving hazardous reagents?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data. Disclose safety protocols for handling this compound (e.g., PPE requirements, LD50 data). In manuscripts:
Properties
IUPAC Name |
1,4,7,10,13-pentaoxacyclopentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTFKUDGYRBSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067746 | |
Record name | 1,4,7,10,13-Pentaoxacyclopentadecane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
Record name | 15-Crown-5 | |
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Vapor Pressure |
0.00144 [mmHg] | |
Record name | 15-Crown-5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9738 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
33100-27-5 | |
Record name | 15-Crown-5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33100-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Crown-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033100275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,10,13-Pentaoxacyclopentadecane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4,7,10,13-Pentaoxacyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,10,13-pentaoxacyclopentadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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